4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol
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Overview
Description
4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol is a compound that belongs to the class of oxadiazolopyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of both oxadiazole and pyrazine rings in the structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions. This reaction yields spiro compounds, which can be further modified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole and pyrazine rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group and the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and substituted phenols and heterocycles from substitution reactions.
Scientific Research Applications
4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole and pyrazine rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazolopyrazines and related heterocycles, such as:
- 9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazoles
- Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles]
- Furazano- and thiadiazolopyrazine steroids .
Uniqueness
The uniqueness of 4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol lies in its specific structural features, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H6N4O2 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol |
InChI |
InChI=1S/C10H6N4O2/c15-7-3-1-6(2-4-7)8-5-11-9-10(12-8)14-16-13-9/h1-5,15H |
InChI Key |
PIYOEYGZLXACNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)O |
Origin of Product |
United States |
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